Oral Bioavailability Differentiates Enpp-1-IN-19 from Cell-Impermeable ENPP1 Inhibitors
Enpp-1-IN-19 demonstrates oral bioavailability (F) of 65% in preclinical pharmacokinetic studies [1]. This contrasts with the cell-impermeable ENPP1 inhibitor STF-1084, which exhibits an apparent Ki of 110 nM in vitro but is not orally bioavailable and requires extracellular application to inhibit ENPP1 [2]. The 65% bioavailability value for Enpp-1-IN-19 enables oral dosing in in vivo tumor models, a route not feasible for STF-1084.
| Evidence Dimension | Oral bioavailability (F) |
|---|---|
| Target Compound Data | F = 65% |
| Comparator Or Baseline | STF-1084: not orally bioavailable (cell-impermeable; Ki,app = 110 nM in vitro) |
| Quantified Difference | Enpp-1-IN-19 is orally bioavailable (F = 65%); STF-1084 is not orally bioavailable |
| Conditions | Preclinical pharmacokinetic study (Enpp-1-IN-19); in vitro 32P-cGAMP TLC assay (STF-1084 Ki) |
Why This Matters
Oral bioavailability is essential for in vivo oral dosing regimens, making Enpp-1-IN-19 the suitable choice for studies requiring oral administration.
- [1] Cho Y, Kang M, Ji SH, Jeong HJ, Jung JE, Oh DH, Park S, Park YY, Choi J, Kim S, Kim NJ, Lee DH, Park CS, Han SJ, Lee S, Choi J. Discovery of Orally Bioavailable Phthalazinone Analogues as an ENPP1 Inhibitor for STING-Mediated Cancer Immunotherapy. J Med Chem. 2023 Nov 23;66(22):15141-15170. doi: 10.1021/acs.jmedchem.3c01061. View Source
- [2] PMC. Extended Data Fig. 3: Characterization of ENPP1 inhibitors QS1 and STF-1084. 2021. View Source
